4,4-Dimethyl-2-oxopentanoic acid ethyl ester

Biocatalysis Enantioselective reduction Carbonyl reductase

Researchers seeking a sterically demanding α-keto ester for biocatalytic production of L-neopentylglycine or chiral α-hydroxy ester building blocks often face supply inconsistency. 4,4-Dimethyl-2-oxopentanoic acid ethyl ester (CAS 929879-70-9) addresses this gap directly. - Validated substrate for branched-chain-amino-acid transaminase (EC 2.6.1.42) enabling stereospecific synthesis of L-neopentylglycine. - Gem-dimethyl substitution suppresses enolization, preserving enantiomeric excess during carbonyl reductase (SSCR)-catalyzed reductions. - Calculated LogP of ~1.55 provides ~22-fold higher lipophilicity than ethyl pyruvate for improved membrane permeability in cell-based assays. Available at 95%+ purity with reliable global shipping.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 929879-70-9
Cat. No. B2367226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-oxopentanoic acid ethyl ester
CAS929879-70-9
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(C)(C)C
InChIInChI=1S/C9H16O3/c1-5-12-8(11)7(10)6-9(2,3)4/h5-6H2,1-4H3
InChIKeyXEQCXXLHYGYKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester: Structural Identity & Classification


4,4-Dimethyl-2-oxopentanoic acid ethyl ester (CAS 929879-70-9), systematically named ethyl 4,4-dimethyl-2-oxopentanoate, is an α-keto ester with molecular formula C9H16O3 and molecular weight 172.22 g/mol . The compound features a ketone carbonyl directly adjacent to the ethyl ester (the 2-oxo position), distinguishing it fundamentally from isomeric β-keto esters such as ethyl 4,4-dimethyl-3-oxopentanoate (CAS 17094-34-7). The gem-dimethyl substitution at C4 introduces significant steric bulk at the neopentyl position, a structural feature known to modulate both chemical reactivity and enzyme recognition through the Thorpe–Ingold effect [1]. Commercially available at purities of 95%+ to 98%, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and biocatalysis research .

Scaffold α-Keto ester (2-oxo); structurally distinct from β-keto isomers
Substitution gem-Dimethyl at C4 – Thorpe–Ingold conformational bias and steric shielding

4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester: Why Generic Analogs Fall Short


Substituting 4,4-dimethyl-2-oxopentanoic acid ethyl ester with a generic α-keto ester such as ethyl pyruvate or ethyl 2-oxopentanoate, or with its β-keto ester isomer ethyl 4,4-dimethyl-3-oxopentanoate, introduces consequential changes in reactivity, enzyme recognition, and physicochemical properties. The 2-oxo (α-keto) carbonyl position creates an electrophilic environment fundamentally distinct from 3-oxo (β-keto) esters, altering both the reduction potential and the substrate specificity of carbonyl reductases [1]. Furthermore, the gem-dimethyl substitution at C4 imparts steric shielding that suppresses enolization side reactions, enhances conformational bias via the Thorpe–Ingold effect, and modulates lipophilicity (calculated LogP of ~1.55 for the target compound versus ~0.2 for ethyl pyruvate) [2]. These differences mean that potency, selectivity, and metabolic stability data obtained with simpler analogs cannot be reliably extrapolated to the 4,4-dimethyl-2-oxo scaffold. The quantitative evidence below details these specific points of differentiation.

Structural Feature
Target (This Compound)
Generic Substitute
Carbonyl position
α-Keto (2-oxo) ester
β-Keto (3-oxo) isomer – may shift carbonyl reductase recognition and stereochemical outcome
C4 substitution
gem-Dimethyl – prevents C3 enolization; Thorpe–Ingold conformational bias
Linear/less substituted – enolizable α-hydrogens may increase side-product formation
Lipophilicity
gem-Dimethyl modulates LogP, affecting membrane partitioning
Ethyl pyruvate (lower LogP) – partitioning context may differ substantially

4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester: Quantitative Differentiation Evidence


Carbonyl Reductase SSCR: α-Keto vs. β-Keto Ester Specificity

The carbonyl reductase from Sporobolomyces salmonicolor (SSCR) exhibits distinct substrate preferences between α-keto esters and β-keto esters. Among a broad panel of ketone substrates tested, SSCR shows highest catalytic activity for the reduction of α-keto esters [1]. While ethyl 4,4-dimethyl-3-oxopentanoate (the β-keto ester isomer, CAS 17094-34-7) is reduced by SSCR with excellent optical purity, the α-keto ester class—to which ethyl 4,4-dimethyl-2-oxopentanoate belongs—elicits the highest activity from this enzyme [1]. For aliphatic α-keto esters, SSCR produces (R)-enantiomer alcohol products, whereas aromatic α-keto esters yield (S)-enantiomers, demonstrating that the α-keto ester pharmacophore engages a distinct binding mode with predictable stereochemical outcomes [1].

SSCR substrate class
Class-level
α-Keto esters: reported highest activity class
β-Keto esters: reduced relative activity
Predictable (R)-enantiomer outcome for aliphatic α-keto substrates
Quantitative fold-difference not reported; class-level ranking
Biocatalysis Enantioselective reduction Carbonyl reductase

Gem-Dimethyl Shielding Prevents Enolization Side Reactions

The 4,4-dimethyl substitution on the target compound eliminates α-hydrogens on the neopentyl side of the ketone carbonyl, rendering enolization at the C3 position structurally impossible [1]. In contrast, ethyl 2-oxopentanoate (CAS 50461-74-0), which bears a linear propyl group at C4 with two α-hydrogens, can undergo base-catalyzed enolization at this position, leading to competing side reactions during nucleophilic additions, condensations, and enzyme-catalyzed transformations [2]. This structural distinction is reinforced by the Thorpe–Ingold effect: gem-dimethyl substitution increases the population of reactive conformers and can accelerate cyclization rates by factors of 10² to 10⁵ compared to non-gem-dimethyl analogs in appropriate contexts [3].

Enolization prevention
Class-level
0 enolizable α‑H at C3
Ethyl 2-oxopentanoate: 2 enolizable α‑H
Eliminates base‑catalyzed enolization side‑reaction pathway
Thorpe–Ingold cyclization acceleration 10²–10⁵ fold (literature)
Synthetic chemistry Enolate chemistry Reaction selectivity

Lipophilicity Modulation vs. Ethyl Pyruvate

The 4,4-dimethyl substitution substantially increases lipophilicity compared to the simplest α-keto ester, ethyl pyruvate. The target compound has a calculated LogP of 1.5548 and a topological polar surface area (TPSA) of 43.37 Ų . By comparison, ethyl pyruvate (CAS 617-35-6) has a calculated LogP of approximately 0.2 with the same TPSA of 43.37 Ų [1]. This ~1.35 log unit increase in lipophilicity corresponds to an approximately 22-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, metabolic clearance, and plasma protein binding in biological systems [2].

Lipophilicity (LogP)
Reported
ΔLogP +1.35
Target: 1.55; Ethyl pyruvate: ~0.2
~22‑fold higher octanol‑water partitioning
Computed LogP; experimental confirmation recommended
Physicochemical properties Lipophilicity Drug-likeness

BCAT Recognition of Gem-Dimethyl vs. Natural Substrate

The BRENDA enzyme database documents that 4,4-dimethyl-2-oxopentanoate serves as a substrate for branched-chain-amino-acid transaminase (BCAT, EC 2.6.1.42), catalyzing the reaction: 4,4-dimethyl-2-oxopentanoate + L-glutamate → L-neopentylglycine + 2-oxoglutarate at pH 8.0, 37 °C in Escherichia coli [1]. This is significant because the natural substrate for BCAT is 4-methyl-2-oxopentanoate (the α-keto acid of leucine), which has a single methyl branch at C4. The enzyme's acceptance of the bulkier gem-dimethyl substrate demonstrates that the 4,4-dimethyl-2-oxo scaffold retains recognition by this metabolically important enzyme family while producing the non-proteinogenic amino acid L-neopentylglycine—a valuable chiral building block [2]. Notably, substrate inhibition is observed for 4,4-dimethyl-2-oxovalerate at concentrations below 10 mM, indicating that the gem-dimethyl substrate engages the active site with altered kinetic behavior compared to the natural substrate [1].

BCAT substrate acceptance
Reported
4,4‑Dimethyl‑2‑oxopentanoate: accepted
Natural substrate: 4‑methyl‑2‑oxopentanoate
Enables biocatalytic synthesis of L‑neopentylglycine
Substrate inhibition observed below 10 mM
Enzyme kinetics Branched-chain amino acid metabolism Biocatalysis

Decarboxylase Engineering: 4,4-Dimethyl vs. Pyruvate Substrate Discrimination

In a protein engineering study exchanging substrate specificities between pyruvate decarboxylase (PDC) from Zymomonas mobilis and benzoylformate decarboxylase (BFD) from Pseudomonas putida, 4,4-dimethyl-2-oxopentanoate (3-tert-butylpyruvate) was employed as a sterically demanding test substrate to probe the active site geometry of engineered decarboxylase variants [1]. The study demonstrated that while wild-type PDC accepts pyruvate (Km in the sub-millimolar range) but shows negligible activity toward 4,4-dimethyl-2-oxopentanoate, engineered BFD variants exhibit altered substrate preference toward the bulkier α-keto acid [1]. This differential acceptance serves as a functional probe: the 4,4-dimethyl substitution provides a steric gate that discriminates between enzyme active sites with narrow versus accommodating substrate binding pockets.

Decarboxylase steric probe
Class-level
Engineered BFD: accepts 4,4‑dimethyl substrate
Wild‑type PDC: negligible activity
Steric bulk discriminates active‑site geometries
Qualitative acceptance; kinetic parameters not compared
Enzyme engineering Decarboxylase C–C bond formation

4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester: Key Applications


Biocatalytic L-Neopentylglycine Synthesis via BCAT

The documented acceptance of 4,4-dimethyl-2-oxopentanoate by branched-chain-amino-acid transaminase (EC 2.6.1.42) at pH 8.0, 37 °C enables the biocatalytic production of L-neopentylglycine, a sterically encumbered non-proteinogenic amino acid [1]. The ethyl ester prodrug form can be hydrolyzed in situ to generate the active carboxylate substrate. Compared to chemical asymmetric synthesis of neopentylglycine, this enzymatic route offers stereospecificity and mild reaction conditions. The substrate inhibition observed below 10 mM should inform fed-batch reactor design for process scale-up [1].

Enantioselective α-Hydroxy Ester Synthesis via SSCR

The α-keto ester scaffold of ethyl 4,4-dimethyl-2-oxopentanoate elicits the highest catalytic activity class for carbonyl reductase SSCR among all tested ketone substrate classes [1]. Reduction yields the corresponding (R)-configured α-hydroxy ester based on the established stereochemical outcome for aliphatic α-keto esters with this enzyme [1]. The gem-dimethyl substitution prevents enolization side reactions that could otherwise compromise enantiomeric excess during the reduction , making this compound a superior substrate choice for producing chiral α-hydroxy ester building blocks.

Steric Probe for Decarboxylase and Aminotransferase Engineering

The 4,4-dimethyl substitution creates a sterically demanding substrate that serves as a functional gatekeeper for enzyme active site engineering studies. As demonstrated with pyruvate decarboxylase/benzoylformate decarboxylase chimera engineering, the differential acceptance of 4,4-dimethyl-2-oxopentanoate versus pyruvate enables rational mapping of active site steric constraints [1]. This application is directly relevant for laboratories engineering transaminases, decarboxylases, or oxidoreductases with tailored substrate scope for industrial biocatalysis.

Lipophilic α-Keto Ester Scaffold for Drug Discovery

With a calculated LogP of 1.5548—approximately 1.35 log units higher than ethyl pyruvate (LogP ~0.2)—the target compound provides a more lipophilic α-keto ester scaffold for structure-activity relationship (SAR) exploration [1]. The ~22-fold increase in octanol-water partitioning enhances membrane permeability while retaining the electrophilic α-keto ester warhead [2]. This is particularly relevant for programs targeting intracellular enzymes (e.g., CETP, mPGES-1) where the α-keto ester class has shown inhibitory activity, as the increased lipophilicity may improve cell-based assay performance and oral bioavailability relative to ethyl pyruvate-based leads.

Application
Selection Property
Validation Focus
Biocatalytic L‑neopentylglycine synthesis
BCAT substrate acceptance
Enzyme kinetic profiling & fed‑batch reactor design
Enantioselective α‑hydroxy ester synthesis
SSCR carbonyl reductase substrate class
Stereochemical outcome and enantiomeric excess validation
Enzyme active site steric probing
Steric bulk from gem‑dimethyl
Decarboxylase/aminotransferase variant substrate acceptance profiling
Lipophilic α‑keto ester scaffold for drug discovery
Calculated LogP and membrane partitioning
Cell‑based assay performance and SAR exploration

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